5-Bromo-2-methylpyrimidine-4-carbonitrile

PRMT6 inhibition regioisomer potency epigenetic targets

This 5-Br-2-Me-pyrimidine-4-carbonitrile regioisomer delivers superior PRMT6 inhibitory activity (IC50 43 nM vs 53 nM for the 2-Br-4-Me isomer), reducing synthesis-test cycles for sub-100 nM leads. Its dual orthogonal handles—C5–Br for Suzuki coupling and C4–CN for hydrolysis or cycloaddition—enable divergent library synthesis from a single building block. With LogP 1.42 and TPSA 49.57 Ų, it occupies the CNS-permeable window. Procure at 98% purity to avoid catalyst poisoning and maximize coupling yields.

Molecular Formula C6H4BrN3
Molecular Weight 198.023
CAS No. 857428-34-3
Cat. No. B2459050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylpyrimidine-4-carbonitrile
CAS857428-34-3
Molecular FormulaC6H4BrN3
Molecular Weight198.023
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C#N)Br
InChIInChI=1S/C6H4BrN3/c1-4-9-3-5(7)6(2-8)10-4/h3H,1H3
InChIKeyJPMZJRTVTXCRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylpyrimidine-4-carbonitrile (CAS 857428-34-3): A Dual-Handle Pyrimidine Building Block for Medicinal Chemistry and Cross-Coupling Applications


5-Bromo-2-methylpyrimidine-4-carbonitrile (CAS 857428-34-3) is a trisubstituted pyrimidine derivative bearing a bromine atom at C5, a methyl group at C2, and a nitrile group at C4, with a molecular formula of C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . It belongs to the class of halogenated pyrimidine-4-carbonitriles that serve as versatile intermediates in pharmaceutical research, owing to the orthogonal reactivity of the C–Br bond (suitable for Suzuki, Sonogashira, and other cross-coupling reactions) and the C≡N group (available for further transformations such as hydrolysis, reduction, or cycloaddition) [1]. The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, and a reported melting point of 39–40 °C .

Why 5-Bromo-2-methylpyrimidine-4-carbonitrile Cannot Be Replaced by Generic Pyrimidine Analogs


In-class pyrimidine building blocks cannot be interchanged arbitrarily because the precise regiochemical arrangement of substituents on the pyrimidine ring governs both the reactivity profile in cross-coupling reactions and the pharmacological properties of downstream products . The target compound places the bromine at C5 adjacent to the C4 nitrile, creating a unique electronic environment that influences oxidative addition rates with palladium catalysts compared to C2-bromo or C4-bromo regioisomers [1]. Removing the nitrile (as in 5-bromo-2-methylpyrimidine, CAS 7752-78-5) eliminates a key hydrogen-bond acceptor and a synthetic handle for further elaboration, while relocating the bromine to C2 (as in 2-bromo-4-methylpyrimidine-5-carbonitrile, CAS 1956340-13-8) alters the steric and electronic landscape, leading to different biological activity profiles, as evidenced by PRMT6 inhibitory data where regioisomers exhibit IC₅₀ values ranging from 43 nM to 53 nM [2]. Similarly, omitting the methyl group (as in 5-bromopyrimidine-4-carbonitrile, CAS 114969-66-3) changes lipophilicity (XLogP3 of 0.9 versus 1.42 for the target) and may affect membrane permeability and target binding [3].

Quantitative Differentiation Evidence for 5-Bromo-2-methylpyrimidine-4-carbonitrile Against Closest Analogs


Regioisomeric Impact on PRMT6 Inhibitory Potency: 5-Bromo-2-methyl vs. 2-Bromo-4-methyl Pyrimidine-4/5-carbonitriles

The target compound (5-bromo-2-methylpyrimidine-4-carbonitrile) as a scaffold or close precursor yields PRMT6 inhibitors with an IC₅₀ of 43 nM when elaborated, compared to its regioisomer 2-bromo-4-methylpyrimidine-5-carbonitrile (CAS 1956340-13-8), which yields an IC₅₀ of 53 nM under comparable assay conditions, representing a 1.23-fold improvement in potency attributable solely to the regiochemical arrangement of the bromine and nitrile substituents [1] [2]. This demonstrates that the C5-Br/C4-CN orientation is the preferred configuration for PRMT6 ligand optimization.

PRMT6 inhibition regioisomer potency epigenetic targets

Lipophilicity Differentiation: LogP and PSA Comparison of 5-Bromo-2-methylpyrimidine-4-carbonitrile vs. Des-methyl Analog

The target compound possesses a computed LogP of 1.42 and a topological polar surface area (TPSA) of 49.57 Ų, compared to its des-methyl analog 5-bromopyrimidine-4-carbonitrile (CAS 114969-66-3) which has a LogP of 0.9 and TPSA of 49.6 Ų [1]. The 0.52 LogP unit increase conferred by the C2 methyl group places the target compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal LogP 1–3) and may improve passive membrane permeability, while preserving nearly identical hydrogen-bonding capacity.

lipophilicity drug-likeness physicochemical properties

Dual Reactive Handle Advantage: Orthogonal Functionalization Potential vs. Mono-functional Analogs

The target compound uniquely combines a C5 aryl bromide (suitable for Pd-catalyzed cross-coupling) and a C4 nitrile (amenable to hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole) within the same small-molecule scaffold (MW 198.02) [1]. By contrast, 5-bromo-2-methylpyrimidine (CAS 7752-78-5, MW 173.01) offers only the bromine handle, while 2-methylpyrimidine-4-carbonitrile (CAS 64571-34-2, MW 119.12) offers only the nitrile handle, each requiring additional synthetic steps to introduce the missing functionality .

orthogonal reactivity cross-coupling building block versatility

Purity Specification Comparison Across Commercial Suppliers of 5-Bromo-2-methylpyrimidine-4-carbonitrile

Commercially, 5-Bromo-2-methylpyrimidine-4-carbonitrile is available at 95% purity (Sigma-Aldrich/Enamine, melting point 39–40 °C) and 98% purity (Leyan) . The closely related analog 2-methylpyrimidine-4-carbonitrile is offered at 95% purity (Fluorochem) . The availability of the target compound at ≥98% purity from at least one supplier provides an option for applications requiring higher initial purity, potentially reducing the need for pre-reaction purification compared to 95% material.

commercial availability purity specification procurement quality

Optimal Scientific and Industrial Application Scenarios for 5-Bromo-2-methylpyrimidine-4-carbonitrile


PRMT6-Targeted Epigenetic Probe and Lead Optimization Libraries

Based on the IC₅₀ advantage of the 5-Br-2-Me-pyrimidine-4-CN regioisomer (43 nM) over the 2-Br-4-Me regioisomer (53 nM) in PRMT6 inhibition assays [1], this compound is the preferred building block for synthesizing focused libraries targeting PRMT6 and related arginine methyltransferases. The C5-bromo position allows rapid diversification via Suzuki coupling to explore the aryl-binding pocket, while the C4-nitrile can be transformed into a carboxylic acid or tetrazole to engage basic residues in the active site. Procurement of this specific regioisomer at the outset can reduce the number of synthesis-test cycles needed to achieve sub-100 nM potency.

Divergent Synthesis of Polyfunctional Pyrimidine Scaffolds via Orthogonal Handles

The dual orthogonal reactivity (C5–Br for cross-coupling and C4–CN for nucleophilic or cycloaddition transformations) makes this compound an efficient central intermediate for divergent library synthesis [2]. In a single synthetic sequence, the bromine can be elaborated via Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids, followed by nitrile hydrolysis to the corresponding carboxylic acid or reduction to the aminomethyl derivative, yielding two distinct diversification vectors from a single building block. This strategy is particularly valuable in hit-to-lead programs where scaffold decoration diversity is critical.

CNS-Penetrant Compound Design Leveraging Favorable Lipophilicity

With a computed LogP of 1.42—0.52 units higher than the des-methyl analog 5-bromopyrimidine-4-carbonitrile (LogP 0.9)—the target compound sits within the optimal LogP window (1–3) for passive blood-brain barrier penetration . This property, combined with a moderate TPSA of 49.57 Ų (well below the 90 Ų threshold commonly associated with CNS penetration), makes it a strategically advantageous building block for CNS-targeted kinase or epigenetic inhibitor programs. The C2 methyl group contributes favorably to lipophilicity without introducing additional rotatable bonds (rotatable bond count = 0), preserving molecular rigidity.

High-Purity Starting Material for Palladium-Catalyzed Cross-Coupling at Scale

For medicinal chemistry groups scaling up lead compounds, the availability of this building block at 98% purity (Leyan) provides a higher-quality starting material compared to the more common 95% grade available for related pyrimidine analogs . In palladium-catalyzed cross-coupling reactions, halide impurities and residual starting materials can act as catalyst poisons, reducing turnover numbers and complicating product purification. The option to procure 98% purity material from the outset can improve reaction robustness and reduce the need for pre-coupling purification, translating to lower effective cost per successful coupling.

Quote Request

Request a Quote for 5-Bromo-2-methylpyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.